molecular formula C8H17ClN2O B1376554 1-(4-Amino-3-methylpiperidin-1-yl)ethan-1-one hydrochloride CAS No. 1423032-44-3

1-(4-Amino-3-methylpiperidin-1-yl)ethan-1-one hydrochloride

Cat. No.: B1376554
CAS No.: 1423032-44-3
M. Wt: 192.68 g/mol
InChI Key: ZCKLQZZIOMRCHF-UHFFFAOYSA-N
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Description

1-(4-Amino-3-methylpiperidin-1-yl)ethan-1-one hydrochloride is a chemical compound with the molecular formula C8H17ClN2O and a molecular weight of 192.69 g/mol . It is commonly used in research and industrial applications due to its unique chemical properties. The compound is known for its stability and reactivity, making it a valuable component in various chemical reactions and processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Amino-3-methylpiperidin-1-yl)ethan-1-one hydrochloride typically involves the reaction of 4-amino-3-methylpiperidine with ethanone under controlled conditions. The reaction is carried out in the presence of hydrochloric acid to form the hydrochloride salt. The process involves several steps, including the protection of amino groups, selective methylation, and subsequent deprotection to yield the final product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving advanced techniques such as continuous flow synthesis and automated reaction monitoring. The use of high-purity reagents and stringent quality control measures ensures the consistency and reliability of the final product .

Chemical Reactions Analysis

Types of Reactions: 1-(4-Amino-3-methylpiperidin-1-yl)ethan-1-one hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or ketones, while reduction can produce amines or alcohols. Substitution reactions can result in a wide range of derivatives, depending on the substituents introduced .

Scientific Research Applications

1-(4-Amino-3-methylpiperidin-1-yl)ethan-1-one hydrochloride has a broad range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(4-Amino-3-methylpiperidin-1-yl)ethan-1-one hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, influencing biochemical reactions and cellular processes. The exact mechanism depends on the context of its use, such as in drug development or biochemical research .

Comparison with Similar Compounds

  • 1-(4-Amino-3-methylpiperidin-1-yl)propan-1-one hydrochloride
  • 1-(4-Amino-3-methylpiperidin-1-yl)butan-1-one hydrochloride
  • 1-(4-Amino-3-methylpiperidin-1-yl)pentan-1-one hydrochloride

Comparison: 1-(4-Amino-3-methylpiperidin-1-yl)ethan-1-one hydrochloride is unique due to its specific molecular structure, which imparts distinct chemical properties and reactivity. Compared to its analogs, it may exhibit different solubility, stability, and reactivity profiles, making it suitable for particular applications where other compounds may not be as effective .

Biological Activity

1-(4-Amino-3-methylpiperidin-1-yl)ethan-1-one hydrochloride, a piperidine derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound's structure suggests it may interact with various biological targets, making it a candidate for further pharmacological studies.

Chemical Structure and Properties

  • Molecular Formula : C₈H₁₆N₂O
  • SMILES : CC1CN(CCC1N)C(=O)C
  • InChIKey : UPEWNNQEXBGTAZ-UHFFFAOYSA-N

The compound features a piperidine ring, which is known for its versatile biological activity, including interactions with neurotransmitter receptors and enzymes.

Anticancer Properties

Recent studies have indicated that piperidine derivatives can exhibit anticancer activity. For instance, compounds structurally related to this compound have shown cytotoxic effects in various cancer cell lines. One study reported that a related compound demonstrated improved cytotoxicity and apoptosis induction in FaDu hypopharyngeal tumor cells compared to the reference drug bleomycin . This suggests that this compound may also possess similar properties.

Cholinesterase Inhibition

The compound's potential as an acetylcholinesterase (AChE) inhibitor is noteworthy. AChE inhibitors are critical in treating Alzheimer's disease by enhancing cholinergic transmission. Studies have shown that piperidine derivatives can inhibit both AChE and butyrylcholinesterase (BuChE), leading to increased levels of acetylcholine in the brain, which is beneficial for cognitive function .

Structure–Activity Relationship (SAR)

Understanding the SAR of piperidine derivatives is crucial for optimizing their biological activity. The presence of specific functional groups and the spatial arrangement of atoms significantly influence their interaction with biological targets. For instance, modifications on the piperidine ring can enhance selectivity and potency against specific enzymes or receptors .

Case Studies and Research Findings

StudyFindings
Liu et al. (2023)Demonstrated that piperidine derivatives could induce apoptosis in cancer cells and showed promise as AChE inhibitors .
Malawska & Gobec (2023)Highlighted the multi-target approach of piperidine compounds in Alzheimer's treatment, focusing on dual cholinesterase inhibition and antioxidant effects .
ResearchGate StudyInvestigated structure–activity relationships of piperidine derivatives, revealing modifications that improve metabolic stability and efficacy against GSK-3β .

Properties

IUPAC Name

1-(4-amino-3-methylpiperidin-1-yl)ethanone;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O.ClH/c1-6-5-10(7(2)11)4-3-8(6)9;/h6,8H,3-5,9H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCKLQZZIOMRCHF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCC1N)C(=O)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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